Cas no 896283-70-8 (N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide)
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
- N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
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- Inchi: 1S/C17H15N3O4S2/c1-10(21)18-12-6-7-14-15(9-12)25-17(19-14)20-16(22)11-4-3-5-13(8-11)26(2,23)24/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
- InChI Key: IXQADQRGSUSFBB-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(NC(=O)C)C=C2S1)(=O)C1=CC=CC(S(C)(=O)=O)=C1
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2557-0022-2μmol |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide |
896283-70-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2557-0022-5μmol |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide |
896283-70-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2557-0022-10μmol |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide |
896283-70-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2557-0022-20μmol |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide |
896283-70-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2557-0022-1mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide |
896283-70-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2557-0022-2mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide |
896283-70-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2557-0022-3mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide |
896283-70-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2557-0022-4mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide |
896283-70-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2557-0022-5mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide |
896283-70-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2557-0022-10mg |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide |
896283-70-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
Compound CAS No. 896283-70-8: N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide, identified by the CAS registry number 896283-70-8, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of benzothiazoles, which are well-known for their versatile properties and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzothiazole ring system substituted with an acetamido group at the 6-position and a methanesulfonylbenzamide group at the 3-position. These substituents confer unique electronic and steric properties to the molecule, making it a promising candidate for further exploration in drug discovery and material synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of coupling reactions and functional group transformations. Researchers have employed strategies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution to construct the complex architecture of this molecule. The use of transition metal catalysts has significantly improved the yield and selectivity of these reactions, paving the way for large-scale production and further studies on its biological activity.
From a pharmacological perspective, N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has shown promising results in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an anti-inflammatory agent, with significant reductions in cytokine production observed in vitro. Additionally, this compound has exhibited moderate activity against several cancer cell lines, suggesting its potential role in oncology research. The methanesulfonyl group attached to the benzamide moiety is believed to contribute to its bioavailability and stability within biological systems.
In terms of material science applications, this compound has been investigated for its ability to act as a building block in the synthesis of advanced materials such as organic semiconductors and stimuli-responsive polymers. Its aromatic framework provides excellent electronic communication pathways, while the sulfonyl group imparts additional functionality for cross-linking or surface modification. Recent studies have highlighted its potential as a dopant in organic light-emitting diodes (OLEDs), where it enhances device efficiency by optimizing charge transport properties.
The environmental impact and safety profile of N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide have also been subjects of recent research. Toxicological studies indicate that this compound exhibits low acute toxicity in standard animal models, with no significant adverse effects observed at therapeutic concentrations. Furthermore, biodegradation studies suggest that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in the environment.
Looking ahead, ongoing research is focused on optimizing the synthesis of CAS No. 896283-70-8 to reduce production costs and improve scalability. Researchers are also exploring novel applications in areas such as catalysis and sensors by leveraging its unique structural features. The integration of computational chemistry tools with experimental studies is expected to provide deeper insights into its molecular interactions and functional properties.
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